molecular formula C21H25ClN6O B10999015 1-(6-chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide

Cat. No.: B10999015
M. Wt: 412.9 g/mol
InChI Key: FQMCVUJEADAHKO-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chloropyridazine intermediate, followed by the introduction of the benzimidazole and piperidine carboxamide groups through a series of coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridazine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into corresponding acids and amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Biology: It is studied for its potential biological activity, including its interactions with specific enzymes or receptors.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazine moiety but differs in the piperidine substitution, leading to different chemical and biological properties.

    1-((6-chloropyridazin-3-yl)amino)propan-2-ol: This compound features a similar chloropyridazine structure but with an amino alcohol group, resulting in distinct reactivity and applications.

    Methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate: This ester derivative of the target compound exhibits different solubility and stability characteristics, making it suitable for specific applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C21H25ClN6O

Molecular Weight

412.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN6O/c1-13(2)20-24-16-11-15(6-7-17(16)27(20)3)23-21(29)14-5-4-10-28(12-14)19-9-8-18(22)25-26-19/h6-9,11,13-14H,4-5,10,12H2,1-3H3,(H,23,29)

InChI Key

FQMCVUJEADAHKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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